molecular formula C16H17ClN4 B5692961 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5692961
M. Wt: 300.78 g/mol
InChI Key: CBKYFPHXWVFQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that belongs to the class of pyrazolopyrimidine derivatives. It has been widely studied for its potential use in scientific research applications due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of the cell cycle and the induction of apoptosis in cancer cells. The compound binds to the ATP-binding site of protein kinases, which leads to the inhibition of their activity. This, in turn, leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potent anti-tumor activity. Additionally, it has been shown to have low toxicity and good bioavailability. However, one of the limitations is that the synthesis method is complex and has a low overall yield.

Future Directions

There are several future directions for the study of 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine. One direction is to further investigate its mechanism of action and identify potential targets for cancer therapy. Another direction is to study its potential use in combination with other anti-cancer drugs to enhance its efficacy. Additionally, there is a need to optimize the synthesis method to improve the overall yield and reduce the complexity of the process.
Conclusion:
3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has been widely studied for its potential use in scientific research applications. It has potent anti-tumor activity and has been shown to have low toxicity and good bioavailability. Further studies are needed to fully understand its mechanism of action and identify potential targets for cancer therapy. Additionally, there is a need to optimize the synthesis method to improve its overall yield and reduce the complexity of the process.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-chloroaniline with 2,3,5,6-tetramethylpyrazine to form the intermediate compound. The intermediate compound is then reacted with cyanogen bromide to form the final product. The overall yield of the synthesis method is around 50%.

Scientific Research Applications

3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential use in various scientific research applications. One of the main applications is in the field of cancer research. Studies have shown that this compound has potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4/c1-10-9-14(20(3)4)21-16(18-10)15(11(2)19-21)12-7-5-6-8-13(12)17/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKYFPHXWVFQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

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